molecular formula C15H21BF3N3O2 B3244448 (S)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine CAS No. 1620136-61-9

(S)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine

Cat. No.: B3244448
CAS No.: 1620136-61-9
M. Wt: 343.15 g/mol
InChI Key: PXSRKNXYTDEQES-NSHDSACASA-N
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Description

(S)-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine is a boronic ester-containing pyrimidine derivative with a stereospecific (S)-configured trifluoromethyl-pyrrolidine substituent. The compound features a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position of the pyrimidine ring and a 2-(trifluoromethyl)pyrrolidine moiety at the 2-position. This structure is designed for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of medicinal chemistry for constructing biaryl systems in drug candidates . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the boronate group enables versatile functionalization .

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[(2S)-2-(trifluoromethyl)pyrrolidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BF3N3O2/c1-13(2)14(3,4)24-16(23-13)10-8-20-12(21-9-10)22-7-5-6-11(22)15(17,18)19/h8-9,11H,5-7H2,1-4H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSRKNXYTDEQES-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCCC3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCC[C@H]3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of the boron-containing dioxaborolane moiety and the pyrimidine structure suggests possible interactions with biological targets, making it a candidate for further investigation in drug development.

Chemical Structure

The compound can be represented as follows:

Chemical Structure C13H17BN2O3\text{Chemical Structure }C_{13}H_{17}BN_2O_3

The mechanism of action of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Potentially acting as an inhibitor for enzymes such as kinases or proteases.
  • Interaction with Nucleic Acids : The pyrimidine structure may facilitate binding to DNA or RNA, affecting transcription or replication processes.
  • Modulation of Signaling Pathways : The trifluoromethyl group may enhance lipophilicity and cellular uptake, allowing for modulation of intracellular signaling pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Inhibition of Gram-negative Bacteria : Studies have shown promising results against pathogens such as E. coli and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values suggesting effective bacterial growth inhibition.
CompoundMIC (µg/mL)Target Bacteria
(S)-Compound1.0E. coli
(S)-Compound4.0K. pneumoniae

Anticancer Activity

The compound's structural components suggest potential anticancer activity. Similar compounds have demonstrated:

  • Inhibition of Tumor Cell Proliferation : Studies report IC50 values in the low micromolar range against various cancer cell lines.
CompoundIC50 (µM)Cell Line
(S)-Compound0.56HL-60 (leukemia)
(S)-Compound1.0A549 (lung cancer)

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study focused on the synthesis and biological evaluation of derivatives related to this compound reported significant activity against antibiotic-resistant strains. The dioxaborolane moiety was crucial for enhancing the compound's interaction with bacterial targets.
  • Case Study on Anticancer Properties :
    • In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines through caspase activation pathways. Flow cytometry analysis indicated an increase in hypodiploid cells, confirming apoptotic effects.

Comparison with Similar Compounds

Key Structural Differences :

  • Stereochemistry: The (S)-configuration in the target compound’s pyrrolidine moiety distinguishes it from non-chiral analogues like 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyrimidine .
  • Biological Relevance : The trifluoromethyl-pyrrolidine group may enhance target binding compared to simpler substituents (e.g., Cl or Me), as fluorinated groups improve bioavailability and metabolic resistance .
  • Reactivity : Chlorine-substituted analogues (e.g., 2-Chloro-5-boronate pyrimidine) are more reactive in nucleophilic substitutions, whereas boronate esters prioritize cross-coupling utility .

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound (MW 275.15) is heavier than analogues like 3-fluoro-5-boronate pyridine (MW 223.05) due to the pyrrolidine ring. Its topological polar surface area (TPSA ≈47.5 Ų) is higher than non-heterocyclic boronate esters, impacting solubility .
  • Stability : The pinacol boronate group offers hydrolytic stability compared to unprotected boronic acids. However, electron-withdrawing CF₃ groups may slightly reduce boronate stability under acidic conditions .
  • pKa : Analogues like 4,6-dimethyl-5-boronate pyrimidine exhibit a predicted pKa of 2.69, suggesting moderate acidity at the boronate oxygen, which influences reactivity in cross-couplings .

Q & A

Q. What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor?

  • Methodological Answer:
  • Kinase Profiling: Use ADP-Glo™ assays against a panel of 50+ kinases (IC₅₀ determination) .
  • Cellular Efficacy: Test in cancer cell lines (e.g., HCT-116) with Western blotting to monitor phospho-kinase suppression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
(S)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2-(trifluoromethyl)pyrrolidin-1-yl)pyrimidine

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